molecular formula C16H22N2O3S B486715 1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole CAS No. 909856-01-5

1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole

Cat. No.: B486715
CAS No.: 909856-01-5
M. Wt: 322.4g/mol
InChI Key: LIQGGVMYIIAYCA-UHFFFAOYSA-N
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Description

1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This involves the reaction of 2-ethoxy-4-methyl-5-(methylethyl)benzenesulfonyl chloride with a suitable base.

    Coupling with pyrazole: The sulfonyl chloride intermediate is then reacted with 3-methylpyrazole in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug development.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-Ethoxy-4-methylphenyl]sulfonyl}-3-methylpyrazole
  • 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole

Uniqueness

1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of the ethoxy, methyl, and methylethyl groups on the aromatic ring, along with the sulfonyl and pyrazole moieties, provides a distinct chemical profile that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-6-21-15-9-12(4)14(11(2)3)10-16(15)22(19,20)18-8-7-13(5)17-18/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQGGVMYIIAYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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